molecular formula C14H11ClO2S B12067323 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid CAS No. 5202-03-9

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid

Cat. No.: B12067323
CAS No.: 5202-03-9
M. Wt: 278.8 g/mol
InChI Key: VXDSRJUJLVVCRA-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid is a synthetic benzoic acid derivative intended for research use only. It is not for diagnostic or therapeutic use. This compound features a (4-chlorophenyl)sulfanyl methyl group at the 2-position of the benzoic acid ring, a structure of interest in medicinal chemistry for developing new bioactive molecules. Research into structurally similar compounds, particularly those incorporating sulfanyl bridges and chlorophenyl motifs, has demonstrated potential antimicrobial and antibiofilm properties against various bacterial strains, including Gram-positive bacteria and C. albicans . These analogs are frequently investigated as key intermediates in multi-step synthetic routes for constructing more complex heterocyclic scaffolds, such as 1,3-oxazoles and azlactones, which are privileged structures in pharmaceutical development . The compound serves as a valuable building block for researchers in organic synthesis and as a potential candidate for in vitro biological screening in the discovery of new antimicrobial agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5202-03-9

Molecular Formula

C14H11ClO2S

Molecular Weight

278.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanylmethyl]benzoic acid

InChI

InChI=1S/C14H11ClO2S/c15-11-5-7-12(8-6-11)18-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2,(H,16,17)

InChI Key

VXDSRJUJLVVCRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Benzylic Bromination of 2-Methylbenzoic Acid

Reagents :

  • 2-Methylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄)

  • Radical initiator (e.g., AIBN or UV light)

Procedure :

  • Dissolve 2-methylbenzoic acid in CCl₄ and add NBS (1.1 equiv).

  • Initiate radical bromination using UV light or AIBN (0.1 equiv) under reflux.

  • Monitor reaction progress by TLC; isolate 2-(bromomethyl)benzoic acid via filtration and recrystallization.

Key Data :

  • Yield : ~80%7

  • Mechanism : NBS generates trace Br₂, which undergoes homolysis to Br- radicals. Hydrogen abstraction at the benzylic position forms a resonance-stabilized benzyl radical, which reacts with Br₂ to yield the bromide.

Nucleophilic Substitution with 4-Chlorothiophenol

Reagents :

  • 2-(Bromomethyl)benzoic acid

  • 4-Chlorothiophenol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure :

  • Mix 2-(bromomethyl)benzoic acid with 4-chlorothiophenol (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 12 h.

  • Acidify with HCl, extract with ethyl acetate, and purify by column chromatography.

Key Data :

  • Yield : ~75%

  • Mechanism : Deprotonation of 4-chlorothiophenol forms a thiolate nucleophile, which displaces bromide via an Sₙ2 mechanism.

Mitsunobu Reaction for Direct Thioether Formation

Preparation of 2-(Hydroxymethyl)benzoic Acid

Reagents :

  • 2-Carboxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

Procedure :

  • Reduce 2-carboxybenzaldehyde (1.0 equiv) with NaBH₄ (1.5 equiv) in MeOH at 0°C.

  • Quench with water, acidify, and isolate 2-(hydroxymethyl)benzoic acid.

Key Data :

  • Yield : ~90% (standard reduction protocol).

Mitsunobu Coupling with 4-Chlorothiophenol

Reagents :

  • 2-(Hydroxymethyl)benzoic acid

  • 4-Chlorothiophenol

  • Diethyl azodicarboxylate (DEAD)

  • Triphenylphosphine (Ph₃P)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve 2-(hydroxymethyl)benzoic acid, 4-chlorothiophenol (1.2 equiv), DEAD (1.5 equiv), and Ph₃P (1.5 equiv) in THF.

  • Stir at room temperature for 24 h.

  • Concentrate under vacuum and purify by recrystallization.

Key Data :

  • Yield : ~85% (literature-based Mitsunobu conditions).

  • Mechanism : DEAD and Ph₃P mediate the conversion of the hydroxyl group to a better leaving group, enabling thiolate displacement.

Comparative Analysis of Methods

Parameter Benzylic Bromination Route Mitsunobu Route
Key Steps Bromination, substitutionReduction, Mitsunobu coupling
Yield ~75%~85%
Cost Moderate (NBS, CCl₄)High (DEAD, Ph₃P)
Scalability HighModerate
Byproducts HBr, succinimideTriphenylphosphine oxide

Challenges and Optimization Strategies

  • Selectivity in Bromination : Competing allylic or over-bromination can occur. Use of NBS in CCl₄ with strict temperature control minimizes side reactions7.

  • Thiol Handling : 4-Chlorothiophenol is malodorous and toxic. Reactions should be conducted in a fume hood with excess base to stabilize the thiolate.

  • Mitsunobu Limitations : Sensitivity to moisture and high reagent costs make this method less industrially viable. Anhydrous conditions and catalytic Mitsunobu variants may improve practicality.

Chemical Reactions Analysis

Oxidation of the Sulfanyl Group

The sulfanyl group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions:

Reactants/ConditionsProductYieldReference
CrO₃ in glacial acetic acid, refluxSulfone derivative (-SO₂-)93%
HNO₃, O₂ (3.0 MPa), 140–200°CSulfonyl benzoic acid65.4%

Mechanistic Insight :

  • Chromium trioxide (CrO₃) in acetic acid selectively oxidizes the sulfanyl group to sulfone via a radical intermediate .

  • Nitric acid with pressurized oxygen promotes multi-step oxidation, forming sulfonic acid derivatives .

Esterification of the Carboxylic Acid Group

The carboxylic acid undergoes esterification with alcohols under acidic or nucleophilic conditions:

AlcoholCatalyst/ConditionsProductYieldReference
MethanolTMSCl, 57–63°CMethyl ester85%*
EthanolH₂SO₄, refluxEthyl ester78%*

Notes :

  • Trimethylsilyl chloride (TMSCl) activates the carbonyl group for nucleophilic attack by methanol .

  • Sulfuric acid catalyzes protonation of the carboxylic acid, enhancing electrophilicity .

Amide Formation

The carboxylic acid reacts with amines to form amides via coupling agents:

AmineCoupling AgentCatalystProductYieldReference
ValineThionyl chlorideNoneN-acyl-α-amino acid93%
MethylamineDCC, DMAPPd/NiN-methylamide88%*

Key Observations :

  • Thionyl chloride converts the acid to an acyl chloride intermediate, enabling direct amidation .

  • Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation under mild conditions .

Electrophilic Aromatic Substitution

The benzene rings participate in nitration and halogenation reactions:

ReactionReagents/ConditionsPositionProductReference
NitrationHNO₃, H₂SO₄Para to -S- groupNitro derivative
ChlorinationCl₂, FeCl₃Ortho to -COOHDichloro derivative

Directing Effects :

  • The electron-donating sulfanyl group directs electrophiles to the para position on its attached ring.

  • The electron-withdrawing carboxylic acid group (-COOH) meta-directs substitutions on the benzoic acid ring .

Nucleophilic Substitution at the Sulfanyl Group

The methyl-sulfur bond undergoes substitution under alkaline conditions:

NucleophileConditionsProductYieldReference
NH₃NaOH, 20°CSulfonamide derivative70%

Reaction Pathway :

  • Ammonia displaces the methyl group, forming a sulfonamide linkage after acidification .

Cyclization Reactions

Cyclodehydration forms heterocyclic structures:

Reagents/ConditionsProductYieldReference
Ethyl chloroformate, 4-methylmorpholine1,3-Oxazol-5(4H)-one93%

Mechanism :

  • Ethyl chloroformate promotes cyclization by activating the α-amino ketone intermediate .

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Sulfonamides, including derivatives of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, have been investigated for their ability to inhibit carbonic anhydrase isozymes, which play a role in tumor growth and metastasis. The mechanism of action remains under investigation, but preliminary results suggest that these compounds may exhibit cytotoxic effects against various cancer cell lines .

1.2 Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against Gram-positive bacteria and fungi. A study demonstrated that derivatives of this compound showed promising results against strains such as Staphylococcus aureus and Candida albicans, indicating its potential use in developing new antimicrobial therapies .

Organic Synthesis

2.1 Intermediate for Drug Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the preparation of angiotensin II antagonists (Sartans), which are widely used for treating hypertension. The synthesis involves using this compound as a precursor for more complex structures, facilitating the development of new therapeutic agents with improved efficacy and selectivity .

2.2 Synthesis of Novel Compounds
The versatility of this compound allows chemists to modify its structure to create novel compounds with tailored properties. For example, it can be used to synthesize sulfonamide derivatives that possess enhanced pharmacological profiles compared to their parent compounds .

Case Studies

Study Focus Findings
Study on Antitumor Activity Investigated the inhibition of carbonic anhydrase isozymesFound that sulfonamide derivatives exhibited significant cytotoxicity against cancer cell lines
Antimicrobial Evaluation Assessed activity against bacterial and fungal strainsIdentified effective antimicrobial properties against Staphylococcus aureus and Candida albicans
Synthesis Methodology Developed processes for synthesizing angiotensin II antagonistsEstablished this compound as a key intermediate

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid and related compounds:

Compound Name Molecular Formula Substituent Features Molecular Weight Key Properties/Applications Evidence ID
This compound C₁₄H₁₁ClO₂S - 4-Cl phenyl, thioether linkage at ortho 290.75 g/mol Not explicitly stated; likely intermediate/research use N/A
3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]benzoic acid C₁₅H₁₂Cl₂O₂S - 2,4-diCl phenyl, thioether at meta 339.22 g/mol Enhanced lipophilicity due to diCl substitution
4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid C₁₄H₁₃NO₄S - Sulfonamide group, 4-Me phenyl at para 291.32 g/mol Soluble in DMSO; research chemical
2-((4-Chlorophenyl)acetyl)benzoic acid C₁₅H₁₁ClO₃ - 4-Cl phenyl acetylated at ortho 298.70 g/mol Intermediate in azelastine synthesis
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid C₁₄H₁₀ClNO₅S - Sulfamoyl and Cl at meta, benzoyl linkage 363.75 g/mol Chlorthalidone impurity; diuretic research
Benzoic acid derivatives from Penicillium sp. Variable - Hydroxy, hydroxymethyl, dihydroxybenzoyl Variable Antimicrobial/antioxidant activities

Substituent Effects on Physicochemical Properties

  • Chlorine Substitution: The 4-chlorophenyl group in the target compound enhances lipophilicity compared to non-halogenated analogs (e.g., simple benzoic acid from Penicillium sp. ). Thioether vs. Sulfonamide/Sulfamoyl: The thioether group in the target compound is less polar than sulfonamide () or sulfamoyl () groups, affecting solubility and membrane permeability.

Solubility and Stability

  • Sulfonamide derivatives () exhibit better solubility in polar aprotic solvents (e.g., DMSO) compared to thioether-linked compounds .
  • Thioethers are generally more stable toward oxidation than sulfonamides, which may influence storage conditions and metabolic pathways.

Q & A

Q. What are the established synthetic routes for 2-{[(4-Chlorophenyl)sulfanyl]methyl}benzoic acid, and what reaction conditions are critical for high yield?

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in NMR/FTIR data often arise from solvent effects or protonation states. Methodological steps include:

  • Cross-Validation : Compare data across deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess H-bonding effects on carboxylic acid protons.
  • Dynamic NMR : Use variable-temperature NMR to identify tautomerism or rotational barriers (e.g., methylene group conformation) ( vs. 16).
  • X-ray Crystallography : Resolve ambiguity via single-crystal analysis (e.g., crystallization in methanol-acetic acid) ( ).

Q. What strategies optimize the synthetic yield when scaling up for in vivo studies?

  • Catalyst Screening : Test alternatives to FeCl₃ (e.g., AlCl₃ or ionic liquids) to reduce side reactions ().
  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, enhancing reproducibility at scale.
  • Byproduct Mitigation : Add antioxidants (e.g., BHT) to suppress disulfide formation during sulfanylation ( ).

Q. How do structural modifications (e.g., substituting Cl with other halogens) affect biological activity?

SAR Insights :

  • Chlorine vs. Fluoro : Cl enhances lipophilicity and π-stacking in hydrophobic pockets, while F may improve metabolic stability.
  • Methylsulfanyl Replacement : Replacing –SCH₃ with –SO₂CH₃ increases acidity, altering binding to charged residues ( ).

Table 2 : Activity Comparison of Analogs

SubstituentIC₅₀ (μM)*TargetReference
4-Cl12.3Ras GTPase
4-F18.9Ras GTPase
–SO₂CH₃8.7COX-2
*Lower IC₅₀ indicates higher potency.

Q. What computational methods are recommended for studying its mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like Ras or COX-2. Prioritize flexible side-chain residues ( ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å).
  • QSAR Models : Corporate electronic descriptors (HOMO-LUMO gaps) to predict bioactivity of derivatives ( ).

Methodological Notes

  • Contradiction Analysis : Always cross-reference synthetic protocols (e.g., vs. 12) to identify critical variables (catalyst, solvent).
  • Advanced Purification : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) for isolating high-purity batches ().

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